
Carbovir Monophosphate
Overview
Description
Carbovir monophosphate (CBV-MP) is an intermediate metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir, used in the treatment of HIV-1 infection. Abacavir undergoes intracellular phosphorylation to form abacavir monophosphate (ABC-MP), which is subsequently deaminated by cytosolic enzymes to CBV-MP. This metabolite is further phosphorylated to carbovir triphosphate (CBV-TP), the active form that inhibits HIV reverse transcriptase (RT) by competing with endogenous dGTP and terminating viral DNA synthesis .
CBV-MP is pivotal in the pharmacodynamics of abacavir, as its formation determines the ultimate intracellular concentration of CBV-TP. Unlike other NRTIs, abacavir’s metabolic pathway involves a unique deamination step at the monophosphate stage, distinguishing CBV-MP from metabolites of structurally similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbovir Monophosphate can be synthesized through the phosphorylation of carbovir. The process involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction typically occurs in an organic solvent like dimethylformamide or pyridine, under controlled temperature conditions to ensure the selective formation of the monophosphate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, employing continuous monitoring and control of reaction parameters. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to diphosphate and triphosphate derivatives.
Hydrolysis: Breakdown into carbovir and inorganic phosphate under acidic or enzymatic conditions.
Oxidation and Reduction: Limited data on these reactions, but potential for oxidative degradation under harsh conditions.
Common Reagents and Conditions:
Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.
Hydrolysis: Acidic or enzymatic conditions, water.
Oxidation: Strong oxidizing agents (hypothetical).
Major Products:
Phosphorylation: Carbovir diphosphate, carbovir triphosphate.
Hydrolysis: Carbovir, inorganic phosphate.
Scientific Research Applications
Metabolic Pathways
- Conversion to Carbovir Monophosphate :
- Enantiomeric Efficiency :
Clinical Applications
- HIV Treatment :
- Resistance Mechanisms :
Case Studies and Research Findings
Mechanism of Action
Carbovir Monophosphate exerts its effects primarily through its conversion to the active triphosphate form. This triphosphate inhibits HIV reverse transcriptase, an enzyme crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, effectively halting the replication process. The compound specifically targets the viral polymerase, with minimal effects on host cellular enzymes .
Comparison with Similar Compounds
Structural and Metabolic Pathways
Table 1: Key Structural and Metabolic Features of CBV-MP and Analogous Compounds
Key Differences :
- CBV-MP requires deamination of ABC-MP, a step absent in other NRTIs like lamivudine or zidovudine.
- Unlike ddI-MP, which is phosphorylated via cytosolic 5'-nucleotidase, CBV-MP formation involves adenosine phosphotransferase and deaminase .
Inhibitory Activity and Mechanism
Table 2: Inhibitory Activity of Triphosphate Metabolites Against HIV Reverse Transcriptase
Key Findings :
- CBV-TP exhibits a Ki similar to AZT-TP but higher than 3TC-TP, indicating moderate potency .
- Resistance mutations (e.g., L74V, M184V) reduce CBV-TP incorporation efficiency by enhancing dGTP selectivity over CBV-TP .
Resistance Profiles
- CBV-MP vs. AZT-MP : Mutations like M184V confer resistance to both CBV-TP and 3TC-TP but enhance ATP-mediated excision of AZT-MP. Conversely, CBV-MP excision is less affected by these mutations .
- CBV-MP vs. ddI-MP : The L74V mutation increases resistance to CBV-TP and ddI-TP by altering dNTP binding affinity in RT .
Pharmacokinetic and Toxicity Considerations
Biological Activity
Carbovir monophosphate (CBV-MP) is a significant compound in the realm of antiviral therapy, particularly for its role in treating HIV infections. This article delves into its biological activity, metabolism, mechanism of action, and clinical implications, supported by relevant data tables and case studies.
Overview of this compound
Carbovir is a carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine. Upon administration, it is phosphorylated to form this compound, which is subsequently converted into its active triphosphate form (CBV-TP). The triphosphate form is crucial for its antiviral activity as it acts as a substrate for HIV reverse transcriptase (RT), leading to chain termination during viral DNA synthesis.
The metabolism of carbovir involves several enzymatic steps:
- Deamination : Carbovir is first deaminated to form this compound.
- Phosphorylation : CBV-MP undergoes two additional phosphorylation steps to yield CBV-TP.
Table 1: Enzymatic Conversion of Carbovir
Compound | Enzyme Involved | Product |
---|---|---|
Carbovir | Cytosolic deaminase | Carbovir MP |
Carbovir MP | Various kinases (e.g., GMP kinase) | Carbovir TP |
Research indicates that CBV-MP is significantly more effective as a substrate for GMP kinase than its enantiomer, with a substrate efficiency approximately 7,000 times greater for the (-)-enantiomer compared to the (+)-enantiomer . This high efficiency underscores the importance of stereochemistry in the biological activity of nucleoside analogs.
Antiviral Activity
Carbovir exhibits potent antiviral properties against HIV-1. The active triphosphate form inhibits reverse transcriptase by competing with the natural substrate dGTP, leading to premature termination of viral DNA synthesis. Clinical studies have shown that CBV-TP can effectively reduce viral loads in patients undergoing antiretroviral therapy.
Case Study: Efficacy in HIV Treatment
A study involving HIV-infected individuals demonstrated that patients treated with regimens including carbovir showed significant reductions in viral load and improvements in CD4 counts. One participant, who had been on various NRTIs and protease inhibitors, experienced a drop in HIV RNA levels from 1,338 copies/mL to undetectable levels after switching to a regimen containing carbovir .
Resistance Mechanisms
Despite its efficacy, resistance to carbovir can develop. A notable mutation in HIV-1 reverse transcriptase (M184V) has been associated with reduced susceptibility to CBV-TP. This mutation alters the enzyme's affinity for CBV-TP compared to dGTP, leading to decreased incorporation of the drug into viral DNA . Understanding these resistance patterns is critical for optimizing treatment regimens.
Table 2: Resistance Mutations Impacting Carbovir Efficacy
Mutation | Effect on Efficacy | Mechanism |
---|---|---|
M184V | Reduced susceptibility | Decreased affinity for CBV-TP |
Other mutations | Variable effects | Altered enzyme kinetics or substrate competition |
Q & A
Basic Research Questions
Q. What are the key enzymatic steps involved in the intracellular activation of abacavir (ABC) to carbovir monophosphate (CBV-MP)?
- Methodological Answer : ABC undergoes sequential enzymatic modifications:
Phosphorylation : ABC is converted to ABC-5’-monophosphate (ABC-MP) by adenosine phosphotransferase (APT).
Deamination : ABC-MP is deaminated by cytosolic deaminases (e.g., adenosine deaminase) to form CBV-MP.
Further Phosphorylation : CBV-MP is phosphorylated to its diphosphate (CBV-DP) and triphosphate (CBV-TP) forms via nucleotide kinases (e.g., deoxycytidine monophosphate kinase).
Key Techniques: Radiolabeled ABC tracking, HPLC for metabolite separation, and LC-MS/MS for quantification .
Q. What analytical techniques are recommended for quantifying intracellular CBV-MP levels in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS with Ion-Pair Chromatography : Direct separation of phosphorylated metabolites using non-reverse-phase conditions (e.g., tetrabutylammonium acetate as ion-pairing agent).
- Indirect Quantification : Dephosphorylation of CBV-MP to carbovir (CBV) followed by reverse-phase LC-MS/MS.
Validation: Calibration curves with stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-CBV-MP) ensure precision .
Q. How does CBV-MP contribute to the inhibition of HIV-1 reverse transcriptase (RT)?
- Methodological Answer : CBV-TP (the active triphosphate form) competes with endogenous dGTP for incorporation into viral DNA. Its incorporation terminates DNA chain elongation due to the lack of a 3’-hydroxyl group. Key Assays:
- RT Inhibition Assays : Measure IC₅₀ values using template-primer systems (e.g., poly(rC)-oligo(dG)).
- Pre-steady-state Kinetics : Quantify incorporation efficiency (kₚₒₗ) and binding affinity (Kd) using rapid quench-flow techniques .
Advanced Research Questions
Q. How do mutations in HIV-1 RT (e.g., L74V, M184V) affect the incorporation efficiency of CBV-TP, and what methods are used to study resistance mechanisms?
- Methodological Answer : Mutations alter RT’s substrate selectivity:
- L74V : Reduces CBV-TP binding via steric hindrance, favoring dGTP.
- M184V : Enhances discrimination against CBV-TP through altered active-site geometry.
Experimental Approaches: - Steady-State Kinetics : Compare kcat/Km ratios for CBV-TP vs. dGTP in wild-type and mutant RT.
- Excision Assays : Measure ATP- or PPi-mediated removal of CBV-MP-terminated DNA using radiolabeled primers .
Q. What experimental models are suitable for studying CBV-MP’s role in HIV resistance development beyond enzymatic activity?
- Methodological Answer :
- Site-Directed Mutagenesis : Introduce RT mutations (e.g., L74V/Y115F/M184V) into viral clones for fitness assays.
- Viral Replication Competence : Use T-cell lines (e.g., MT-4) to compare viral load suppression in the presence of CBV-MP.
- Structural Studies : Cryo-EM or X-ray crystallography to resolve RT-CBV-TP interaction dynamics .
Q. How can researchers assess CBV-MP’s off-target effects on host enzymes like soluble guanylate cyclase (sGC)?
- Methodological Answer :
- In Vitro Enzyme Assays : Purify sGC and measure cGMP production via ELISA or fluorescence in the presence of CBV-TP and alternative substrates (e.g., ITP).
- Cellular Models : Evaluate endothelial dysfunction via flow-mediated dilatation (FMD) in primary cells exposed to CBV-MP.
Key Finding: CBV-TP may shift sGC substrate preference to ITP, reducing cGMP synthesis .
Q. What are the challenges in maintaining CBV-MP stability during in vitro experiments, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of phosphate groups or deamination.
- Stabilization Strategies :
- Use low-temperature storage (-80°C) with cryoprotectants (e.g., glycerol).
- Avoid repeated freeze-thaw cycles; aliquot samples.
- Employ phosphatase inhibitors (e.g., sodium fluoride) in cell lysates .
Q. Contradictions and Nuances
- Resistance Mechanism Complexity : The triple mutant RT (L74V/Y115F/M184V) shows no kinetic advantage in CBV-TP incorporation or excision but may confer resistance via improved viral fitness. This highlights the need to combine enzymatic assays with cellular replication studies .
- sGC Substrate Shift : While CBV-TP’s effect on sGC is hypothesized, direct evidence linking CBV-MP to cardiovascular risks (e.g., reduced FMD) requires further validation in clinical samples .
Properties
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRNVIJFVCXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433559 | |
Record name | Carbovir Monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144490-73-3 | |
Record name | Carbovir Monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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